molecular formula C7H11N3O2 B13106295 Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13106295
M. Wt: 169.18 g/mol
InChI Key: KVRDGYNDJQKGQE-UHFFFAOYSA-N
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Description

Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their unique chemical properties and biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites .

Comparison with Similar Compounds

Uniqueness: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate (ETC) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ETC, including its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with various azides under suitable conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Ethyl acetoacetate + AzideReflux in DMSOHigh
2Purification via recrystallizationEthanol>90%

Antimicrobial Activity

ETC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activity.

Case Study: Antimicrobial Screening

In a study by Ogura et al., various triazole derivatives were screened for antimicrobial activity. ETC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, showing that ETC had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Table 2: Antimicrobial Activity of ETC

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The mechanism by which ETC exerts its antimicrobial effects is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungal cells, leading to cell membrane destabilization .

Other Biological Activities

Beyond its antimicrobial properties, ETC has been investigated for other biological activities:

Antiviral Properties

Recent studies have indicated that triazole derivatives can exhibit antiviral activity. For example, derivatives similar to ETC were tested against influenza viruses and showed promising results in reducing viral infectivity .

Table 3: Antiviral Activity of Triazole Derivatives

Virus StrainInhibition (%)
H1N1>90
H3N2>85

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural modifications. In a study focusing on SAR, it was found that the introduction of various substituents at specific positions on the triazole ring could enhance or diminish biological activity .

Key Findings:

  • Alkyl Substituents : The presence of longer alkyl chains increased hydrophobicity and improved membrane penetration.
  • Aromatic Rings : Substituents that enhance π-π stacking interactions contributed to higher potency against target enzymes.

Properties

IUPAC Name

ethyl 5-ethyl-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-5-6(9-10-8-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRDGYNDJQKGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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